molecular formula C22H20ClN3O4S B4147504 2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide

2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide

Cat. No.: B4147504
M. Wt: 457.9 g/mol
InChI Key: STEMRPSVNUDFFP-UHFFFAOYSA-N
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Description

2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a thioxoimidazolidinone core, and a chlorophenylacetamide moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Thioxoimidazolidinone Core: This step involves the reaction of an appropriate amine with carbon disulfide and an alkylating agent.

    Coupling Reactions: The benzodioxole and thioxoimidazolidinone intermediates are then coupled using suitable reagents and conditions.

    Final Acetamide Formation: The final step involves the acylation of the intermediate with 4-chlorophenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can target the thioxoimidazolidinone core.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the thioxoimidazolidinone core.

    Substitution: Substituted derivatives at the chlorophenyl group.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

Biology

In biological research, it can serve as a probe to study enzyme interactions and receptor binding due to its unique structure.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic binding sites, while the thioxoimidazolidinone core can form hydrogen bonds with active site residues. The chlorophenylacetamide moiety can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 2-(1,3-benzodioxol-5-ylmethyl)-1,3-dioxo-5-isoindolinecarboxylic acid
  • 1-(1,3-benzodioxol-5-yl)-2-propanol

Uniqueness

Compared to similar compounds, 2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4S/c1-2-9-25-21(28)17(11-20(27)24-16-6-4-15(23)5-7-16)26(22(25)31)12-14-3-8-18-19(10-14)30-13-29-18/h2-8,10,17H,1,9,11-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEMRPSVNUDFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(N(C1=S)CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide

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